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Introduction

ALZ-801, also known as valiltramiprosate, is an oral small-molecule prodrug of tramiprosate
developed for the treatment of Alzheimer's disease. As a valine-conjugated prodrug, ALZ-801
offers improved pharmacokinetic properties and gastrointestinal tolerability compared to its
active agent, tramiprosate. Tramiprosate inhibits the formation of neurotoxic beta-amyloid (A3)
oligomers, a key pathological hallmark of Alzheimer's disease. These application notes provide
a comprehensive overview of the pharmacokinetics of ALZ-801 in human subjects, based on
data from Phase 1 and Phase 2 clinical trials. Detailed experimental protocols and
visualizations are included to guide researchers in this field.

Data Presentation: Pharmacokinetics of ALZ-801
and its Metabolites

The pharmacokinetic profile of ALZ-801 and its active metabolite, tramiprosate, has been
evaluated in healthy volunteers and patients with early Alzheimer's disease. The following
tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics
of ALZ-801 and Tramiprosate in Healthy Fasted
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Volunteers[1]

ALZ-801 Cmax AUC

Dose (mg) Analyte (ng/mL) Tmax (h) (ng-h/mL) v (h)
100 ALZ-801 - 0.51-0.75

Tramiprosate - 1.05-2.0

172 ALZ-801 - 0.51-0.75

Tramiprosate - 1.05-2.0

300 ALZ-801 - 0.51-0.75

Tramiprosate - 1.05-2.0

Note: Specific Cmax and AUC values were not detailed in the provided search results. The
original publication "Hey et al., Clinical Pharmacokinetics, 2018" should be consulted for this
detailed data.

Table 2: Multiple Ascending Dose (MAD)
Pharmacokinetics of ALZ-801 and Tramiprosate in

Healthy Volunteers (14-day dosing)[1][2]

ALZ-801 Dose Analyte Key Findings

Excellent dose-proportionality.
) ) ) No accumulation or decrease
Up to 342 mg twice daily Tramiprosate )
in plasma exposure over 14

days.

Note: Specific pharmacokinetic parameter values for the MAD study were not available in the
search results. The primary publication should be referenced for detailed data.

Table 3: Effect of Food on Single Dose
Pharmacokinetics of ALZ-801 Immediate-Release Tablet
in Healthy Volunteers[1][2]
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Condition Key Findings

Administration of ALZ-801 with food markedly
reduced the incidence of gastrointestinal

Fed vs. Fasted )
symptoms. Plasma tramiprosate exposure

(AUC) was not significantly affected by food.

Table 4: Steady-State Pharmacokinetics of ALZ-801 and
its Metabolites in APOE4 Carriers with Early Alzheimer's

Disease (265 mg BID for 65 weeks)

Analyte Cmax (ng/mL) Tmax (h) AUC (ng-himL) t% (h)
ALZ-801 5595 1.4 11,220 (AUCS8h) 1.2
Tramiprosate 1213 2.2 5229 (AUCS8h) -
3-SPA 440 ; 2774 (AUCSh) 375

(metabolite)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the
plasma concentration-time curve; t%: Elimination half-life; BID: Twice dalily.

Experimental Protocols

The following section outlines a typical experimental protocol for a clinical pharmacokinetic
study of ALZ-801, synthesized from the methodologies described in the cited clinical trials.

Study Design and Population

o Study Type: Randomized, placebo-controlled, single or multiple ascending dose study.

e Subject Population: Healthy male and female adult and elderly volunteers, or patients with
early-stage Alzheimer's disease.

 Inclusion Criteria: Age (e.g., 50-80 years), Body Mass Index (BMI) within a specified range,
normal health status as confirmed by medical history, physical examination,
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electrocardiogram (ECG), and clinical laboratory tests. For patient studies, a diagnosis of
early Alzheimer's disease with confirmed biomarker status (e.g., APOE4 carrier) is required.

o Exclusion Criteria: History of significant medical conditions, use of concomitant medications
that may interfere with the study drug, and pregnancy or lactation.

o Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or
Independent Ethics Committee (IEC). All subjects must provide written informed consent.

Dosing and Administration

o Formulation: ALZ-801 administered as an immediate-release tablet or loose-filled capsule.
e Dose Levels:

o Single Ascending Dose (SAD): Subijects receive a single oral dose of ALZ-801 at
escalating dose levels (e.g., 100 mg, 172 mg, 300 mg). A placebo group is included for
comparison.

o Multiple Ascending Dose (MAD): Subjects receive multiple oral doses of ALZ-801 (e.g.,
once or twice daily for 14 days) at escalating dose levels. A placebo group is included.

o Administration: The drug is administered orally with a standardized volume of water after an
overnight fast. For food-effect studies, the drug is administered after a standardized high-fat
meal.

Pharmacokinetic Sampling

e Sample Matrix: Venous blood samples are collected in tubes containing an appropriate
anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Urine samples may also
be collected.

e Sampling Time Points:

o SAD: Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2,
3,4,6, 8,12, 24, 36, and 48 hours).
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o MAD: Pre-dose on Day 1, and at multiple time points after the last dose on Day 14, similar
to the SAD schedule. Trough samples may be collected on intermediate days.

Sample Handling and Storage: Plasma samples are stored frozen at -20°C or -80°C until
analysis.

Bioanalytical Method

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method is used for the quantitative determination of ALZ-801, tramiprosate, and its
metabolite 3-sulfopropanoic acid (3-SPA) in plasma.

Method Validation: The bioanalytical method should be validated according to regulatory
guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and
stability.

Quantification: The lower limit of quantification (LLOQ) should be sufficient to characterize
the concentration-time profile of the analytes.

Pharmacokinetic and Statistical Analysis

PK Parameters: Non-compartmental analysis (NCA) is used to determine the following
pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable
concentration (AUCO-t), AUC from time zero to infinity (AUCO-inf), and terminal elimination
half-life (t¥2).

Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation,
median, min, and max) are calculated for the pharmacokinetic parameters at each dose
level. Dose proportionality is assessed by analyzing the relationship between dose and
exposure (Cmax and AUC).

Visualizations
Mechanism of Action of ALZ-801
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Caption: Mechanism of Action of ALZ-801.

Experimental Workflow for a Pharmacokinetic Study of
ALZ-801
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Caption: Experimental Workflow for an ALZ-801 PK Study.
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 To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetics of
AL-801 in Human Subjects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665307#pharmacokinetics-of-alz-801-in-human-
subjects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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